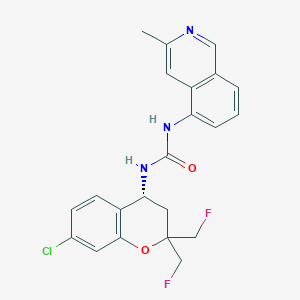

A-1165442

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClF2N3O2/c1-13-7-17-14(10-26-13)3-2-4-18(17)27-21(29)28-19-9-22(11-24,12-25)30-20-8-15(23)5-6-16(19)20/h2-8,10,19H,9,11-12H2,1H3,(H2,27,28,29)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJGAJAUECQWSZ-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2NC(=O)NC3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=CC=C2NC(=O)N[C@@H]3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClF2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-1165442: A Selective TRPV1 Antagonist for Pain Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and various endogenous and exogenous chemical ligands like capsaicin, the pungent component of chili peppers. Activation of TRPV1 leads to an influx of calcium and sodium ions, triggering membrane depolarization and the transmission of pain signals.[1][2][3] This central role in nociception has positioned TRPV1 as a key therapeutic target for the development of novel analgesics. A-1165442 is a potent, selective, and orally bioavailable antagonist of the TRPV1 receptor that has demonstrated significant efficacy in preclinical models of pain, particularly osteoarthritis.[4][5][6] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the characterization of this compound.

Mechanism of Action

This compound acts as a competitive antagonist at the TRPV1 receptor.[4][7] It binds to the receptor, preventing the conformational changes induced by agonists like capsaicin, thereby blocking the influx of cations and subsequent neuronal signaling.[1][3] A key characteristic of this compound is its modality-selective antagonism. While it potently blocks activation by capsaicin, it only partially inhibits acid-evoked responses.[4][5][7] This profile is significant because first-generation TRPV1 antagonists that blocked all modes of activation were associated with side effects such as hyperthermia. The partial sparing of proton-induced activation by this compound is thought to contribute to its temperature-neutral profile observed in preclinical studies.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of this compound

| Assay Type | Species | Agonist | Parameter | Value | Reference |

| FLIPR (Calcium Flux) | Human | Capsaicin | IC50 | 9 nM | [4][7] |

| FLIPR (Calcium Flux) | Rat | Capsaicin | IC50 | 35 nM | |

| Whole-Cell Patch Clamp | Rat DRG Neurons | Capsaicin | IC50 | 2.7 nM | |

| FLIPR (Calcium Flux) | Human | Acid (pH 5.0) | % Blockade (at 30 µM) | 62% | [4][7] |

| FLIPR (Calcium Flux) | Rat | Acid (pH 5.0) | % Blockade (at 11 µM) | 14% |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | Endpoint | Parameter | Value | Reference |

| Capsaicin-induced Nocifensive Behaviors | Rat | Prevention of behaviors | ED50 | 9.5 µmol/kg (oral) | [4] |

| Osteoarthritis Pain (MIA model) | Rat | Grip force improvement | ED50 | 35 µmol/kg (single dose) | [4] |

Table 3: Selectivity Profile of this compound

| Target | Selectivity vs. hTRPV1 | Notes | Reference |

| TRPA1, TRPM8, TRPV2, TRPV3 | >100-fold | Evaluated against other members of the TRP family. | [4][7] |

| P2X2/3, Cav2.2, Nav channels, KCNQ2/3 | >100-fold | Evaluated against other receptors in peripheral sensory neurons. | [4][7] |

| Broad Receptor Panel (74 targets) | Minimal cross-reactivity | Evaluated at 10 µM in a CEREP panel. | [4][7] |

Experimental Protocols

In Vitro Assays

1. Cell Culture and Transfection:

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.[7]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For transient expression of TRPV1, HEK293 cells are transfected with a plasmid encoding human or rat TRPV1 using a commercially available lipid-based transfection reagent according to the manufacturer's protocol. Stable cell lines expressing TRPV1 are also frequently used.

2. Fluorometric Imaging Plate Reader (FLIPR) Assay for Calcium Flux:

-

Principle: This assay measures changes in intracellular calcium concentration upon channel activation.

-

Procedure:

-

HEK293 cells stably expressing TRPV1 are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.

-

The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a physiological buffer for a specified time (typically 30-60 minutes) at 37°C.

-

After loading, the dye solution is removed, and the cells are washed with buffer.

-

This compound or vehicle is added to the wells and incubated for a predetermined period.

-

The plate is then placed in a FLIPR instrument, and baseline fluorescence is measured.

-

An agonist solution (e.g., capsaicin or an acidic buffer) is added, and the change in fluorescence intensity is monitored over time.

-

Data are analyzed to determine the concentration-response curve and calculate the IC50 value for this compound.

-

3. Whole-Cell Patch Clamp Electrophysiology:

-

Principle: This technique allows for the direct measurement of ion channel currents.

-

Procedure:

-

Dorsal Root Ganglion (DRG) neurons are isolated from rats and cultured for a short period. Alternatively, HEK293 cells expressing TRPV1 can be used.

-

A glass micropipette with a small tip diameter is filled with an intracellular solution and brought into contact with the cell membrane to form a high-resistance seal (giga-seal).

-

The membrane patch is then ruptured by applying gentle suction, establishing a whole-cell configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

TRPV1 currents are evoked by the application of capsaicin in the extracellular solution.

-

The effect of this compound is determined by perfusing the cells with a solution containing both capsaicin and the antagonist at various concentrations.

-

The reduction in current amplitude is measured to determine the IC50.

-

In Vivo Assays

1. Capsaicin-Induced Nocifensive Behaviors in Rats:

-

Principle: This model assesses the ability of a compound to block the acute pain response induced by a TRPV1 agonist.

-

Procedure:

-

Male Sprague-Dawley rats are acclimated to the testing environment.

-

This compound or vehicle is administered orally at various doses.

-

After a predetermined time (e.g., 1 hour), a solution of capsaicin is injected into the plantar surface of one hind paw.

-

The animals are then observed for a set period (e.g., 5-10 minutes), and the number of nocifensive behaviors (e.g., flinching, licking, or lifting of the injected paw) is recorded.

-

The dose-dependent inhibition of these behaviors is used to calculate the ED50.

-

2. Monoiodoacetate (MIA)-Induced Osteoarthritis Pain Model in Rodents:

-

Principle: Intra-articular injection of MIA induces joint damage and pain behaviors that mimic osteoarthritis.

-

Procedure:

-

Under brief anesthesia, male Lewis rats receive an intra-articular injection of MIA into one knee joint.

-

Pain-related behaviors are allowed to develop over a period of several days to weeks.

-

Pain assessment is performed using methods such as measuring grip strength of the affected limb. A decrease in grip strength indicates pain.

-

This compound or vehicle is administered orally, and grip strength is measured at various time points post-dosing.

-

The dose-dependent improvement in grip strength is used to determine the ED50.

-

Visualizations

Caption: TRPV1 Signaling Pathway and Inhibition by this compound.

Caption: In Vitro FLIPR Experimental Workflow.

Caption: In Vivo Capsaicin-Induced Nociception Workflow.

Conclusion

This compound is a potent and selective TRPV1 antagonist with a favorable preclinical profile. Its modality-selective antagonism, particularly the partial blockade of acid-evoked responses, distinguishes it from earlier TRPV1 antagonists and likely contributes to its lack of hyperthermic side effects. The robust efficacy demonstrated in rodent models of inflammatory and osteoarthritis pain highlights its potential as a therapeutic agent for pain management. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of pain and analgesia, facilitating further investigation into the therapeutic potential of TRPV1 antagonism.

References

- 1. researchgate.net [researchgate.net]

- 2. PAIN ASSESSMENT IN ANIMAL MODELS OF OSTEOARTHRITIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 4. Rodent models of knee osteoarthritis for pain research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 7. docs.axolbio.com [docs.axolbio.com]

A-1165442: A Technical Whitepaper on a Novel, Temperature-Neutral TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the discovery and synthesis of A-1165442, a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This compound is a significant compound in the field of non-opioid analgesics due to its efficacy in preclinical pain models and its unique "temperature-neutral" profile, which circumvents the hyperthermia associated with first-generation TRPV1 antagonists. This guide details the quantitative data, experimental protocols for its synthesis and biological evaluation, and the signaling pathways involved in its mechanism of action.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in nociceptive sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat, acid, and capsaicin, the pungent component of chili peppers. Its central role in pain signaling has made it a compelling target for the development of novel analgesics. However, the clinical advancement of early TRPV1 antagonists was hampered by the on-target side effect of hyperthermia.

This compound, with the chemical name (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea, was discovered as a second-generation TRPV1 antagonist that effectively blocks capsaicin-induced activation without significantly affecting core body temperature.[1][2] This unique pharmacological profile suggests a more nuanced interaction with the TRPV1 channel, making it a valuable tool for research and a promising lead for the development of safer pain therapeutics.

Quantitative Data

The biological activity and pharmacokinetic profile of this compound have been characterized in a variety of in vitro and in vivo systems. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Biological Activity of this compound

| Parameter | Species | Value | Assay | Reference |

| IC50 (TRPV1 Antagonism) | Human | 9 nM | Capsaicin-induced calcium flux (FLIPR) | [3] |

| Selectivity | Various | >100-fold vs. TRPA1, TRPM8, TRPV2, TRPV3 | Cellular assays | [3] |

| Acid-Evoked Response | Human | 62% block at 30 µM | Cellular assay | [3] |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Osteoarthritis Pain

| Parameter | Value | Model | Reference |

| ED50 (Capsaicin-induced nocifensive behaviors) | 9.5 µmol/kg (oral) | Rat | [3] |

| ED50 (Grip force) | 35 µmol/kg (oral, 1h post-dose) | Rat | [3] |

Table 3: Pharmacokinetic Profile of this compound

| Species | Dose | Cmax | Tmax | Bioavailability |

| Rat | 10 mg/kg (oral) | 420 ng/mL (970 nM) | 2 h | Not explicitly stated |

| Dog | Not specified | Not specified | Not specified | Not explicitly stated |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key biological assays used for its characterization.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of two key intermediates: (R)-4-amino-7-chloro-2,2-bis(fluoromethyl)chroman and 5-amino-3-methylisoquinoline, followed by their coupling to form the final urea linkage.

Synthesis of (R)-4-amino-7-chloro-2,2-bis(fluoromethyl)chroman:

-

Step 1: Friedel-Crafts acylation of 3-chlorophenol. 3-chlorophenol is reacted with 3,3-difluoro-2-(fluoromethyl)-2-hydroxypropanoic acid in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield 1-(4-chloro-2-hydroxyphenyl)-3,3-difluoro-2-(fluoromethyl)propan-1-one.

-

Step 2: Intramolecular cyclization. The resulting ketone is treated with a base (e.g., potassium carbonate) to induce an intramolecular cyclization, forming 7-chloro-2,2-bis(fluoromethyl)chroman-4-one.

-

Step 3: Asymmetric reduction. The chromanone is asymmetrically reduced using a chiral reducing agent (e.g., (R)-2-methyl-CBS-oxazaborolidine and borane) to afford (R)-7-chloro-2,2-bis(fluoromethyl)chroman-4-ol.

-

Step 4: Conversion to the amine. The alcohol is converted to the corresponding amine via a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or through conversion to an azide followed by reduction, to yield (R)-4-amino-7-chloro-2,2-bis(fluoromethyl)chroman.

Synthesis of 5-amino-3-methylisoquinoline:

-

Step 1: Bischler-Napieralski reaction. A suitable N-acyl-β-arylethylamine precursor is cyclized using a dehydrating agent (e.g., phosphorus oxychloride) to form a dihydroisoquinoline intermediate.

-

Step 2: Aromatization. The dihydroisoquinoline is aromatized to the corresponding isoquinoline using a dehydrogenating agent (e.g., palladium on carbon).

-

Step 3: Introduction of the amino group. A nitro group is introduced at the 5-position via nitration, followed by reduction (e.g., using tin(II) chloride or catalytic hydrogenation) to yield 5-amino-3-methylisoquinoline.

Final Urea Formation:

-

(R)-4-amino-7-chloro-2,2-bis(fluoromethyl)chroman is reacted with triphosgene to form an isocyanate intermediate in situ.

-

This is followed by the addition of 5-amino-3-methylisoquinoline to form the final product, (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (this compound).

In Vitro TRPV1 Antagonism Assay (FLIPR)

The potency of this compound as a TRPV1 antagonist is determined using a Fluorometric Imaging Plate Reader (FLIPR) assay that measures changes in intracellular calcium concentration.[4]

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 are used.

-

Procedure:

-

Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

This compound is added to the wells at various concentrations and incubated.

-

The TRPV1 agonist, capsaicin, is added to stimulate the channel.

-

The change in fluorescence, corresponding to the influx of calcium, is measured by the FLIPR instrument.

-

-

Data Analysis: The IC50 value is calculated by plotting the inhibition of the capsaicin-induced calcium response against the concentration of this compound.

In Vivo Osteoarthritis Pain Model (MIA)

The analgesic efficacy of this compound is evaluated in a rat model of osteoarthritis pain induced by the intra-articular injection of monosodium iodoacetate (MIA).[1][5]

-

Model Induction:

-

Rats are anesthetized, and the knee joint is shaved and sterilized.

-

A single intra-articular injection of MIA (e.g., 1-2 mg in saline) is administered into the knee joint. This induces cartilage degradation and inflammation, leading to pain-like behaviors.

-

-

Behavioral Assessment:

-

Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimuli are measured using von Frey filaments.

-

Weight-Bearing Deficit: The distribution of weight between the hind limbs is assessed using an incapacitance tester.

-

-

Drug Administration: this compound is administered orally at various doses, and its effect on the pain-related behaviors is measured at different time points post-dosing.

-

Data Analysis: The ED50 value is determined from the dose-response curve for the reversal of pain-like behaviors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the TRPV1 signaling pathway and the general workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of TRPV1 antagonists for the treatment of pain. Its potent and selective antagonism of TRPV1, coupled with its favorable "temperature-neutral" profile, addresses the key liability of first-generation compounds in this class. The detailed synthetic route and the robust preclinical data package make this compound a valuable pharmacological tool for further investigation of TRPV1 biology and a promising scaffold for the design of future non-opioid analgesics. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the science and potential of this compound.

References

- 1. Ongoing Pain in the MIA Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effective Technical Protocol for Producing a Mono-Iodoacetate-Induced Temporomandibular Joint Osteoarthritis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Video: Osteoarthritis Pain Model Induced by Intra-Articular Injection of Mono-Iodoacetate in Rats [jove.com]

- 4. moleculardevices.com [moleculardevices.com]

- 5. The Monoiodoacetate Model of Osteoarthritis Pain in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

A-1165442: An In-Depth Technical Guide to its Selectivity for Human TRPV1 Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-1165442 is a potent, orally bioavailable, and competitive antagonist of the human Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] TRPV1, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, capsaicin (the pungent component of chili peppers), and acidic conditions. Its role in pain signaling pathways has made it a significant target for the development of novel analgesics. This compound has demonstrated analgesic efficacy in rodent models of osteoarthritis pain.[3] A critical aspect of its preclinical profile is its high selectivity for TRPV1, which is crucial for minimizing off-target effects. This technical guide provides a comprehensive overview of the selectivity of this compound for human TRPV1 channels, including quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Data Presentation: Quantitative Selectivity Profile

The selectivity of this compound has been assessed against other members of the TRP channel family and a broader panel of receptors and enzymes. The following tables summarize the available quantitative data.

Table 1: Potency of this compound at Human TRPV1

| Target | Assay Type | Agonist | IC50 (nM) | Reference |

| Human TRPV1 | Capsaicin-induced Calcium Flux | Capsaicin | 9 | [1][2] |

Table 2: Selectivity of this compound against other TRP Channels

This compound exhibits excellent selectivity for TRPV1 over other TRP channels.[1][4] While specific IC50 values are not publicly available in the reviewed literature, the compound has been reported to have greater than 100-fold selectivity for human TRPV1 over the tested TRP channels.[1][4]

| Off-Target Channel | Selectivity Fold (> vs. hTRPV1) |

| TRPA1 | >100 |

| TRPM8 | >100 |

| TRPV2 | >100 |

| TRPV3 | >100 |

Table 3: Broader Off-Target Screening

This compound was evaluated for off-target activity in a broad screening panel of cell-surface receptors, ion channels, and enzymes. The compound showed minimal cross-reactivity at a high concentration, indicating a favorable selectivity profile.

| Screening Panel | Number of Targets | Concentration Tested (µM) | Outcome |

| CEREP Panel | 74 | 10 | Minimal cross-reactivity[1][4] |

Note: Specific percentage inhibition values for the individual targets within the CEREP panel are not publicly available in the reviewed literature.

Experimental Protocols

The primary assay used to determine the potency and selectivity of this compound is the capsaicin-induced calcium flux assay in a recombinant cell line expressing human TRPV1.

Capsaicin-Induced Calcium Flux Assay using a Fluorometric Imaging Plate Reader (FLIPR)

This protocol outlines the key steps for assessing the antagonist activity of this compound at the human TRPV1 channel.

1. Cell Culture and Plating:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 (hTRPV1-HEK293).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Zeocin) to maintain TRPV1 expression.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Plating: For the assay, cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density to achieve 80-90% confluency on the day of the experiment.

2. Compound Preparation:

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Perform serial dilutions of the this compound stock solution in an appropriate assay buffer to generate a concentration-response curve. The final DMSO concentration in the assay should be kept low (e.g., <0.5%) to avoid affecting cell viability.

3. Calcium Flux Assay:

-

Dye Loading:

-

Prepare a dye loading solution using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM, or a FLIPR Calcium Assay Kit) in a physiological buffer (e.g., Hank's Balanced Salt Solution - HBSS) containing 20 mM HEPES. An anion-exchange inhibitor like probenecid may be included to prevent dye leakage from the cells.

-

Remove the culture medium from the cell plate and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.

-

-

Compound Incubation:

-

After incubation, wash the cells with the assay buffer to remove excess dye.

-

Add the prepared dilutions of this compound (or vehicle control) to the respective wells.

-

Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the compound to bind to the TRPV1 channels.

-

-

FLIPR Measurement:

-

Place the cell plate and a compound plate containing the capsaicin agonist into the FLIPR instrument.

-

The FLIPR instrument will first measure the baseline fluorescence.

-

It will then add a specific concentration of capsaicin (typically an EC80 concentration to elicit a robust response) to all wells.

-

The instrument will immediately begin to kinetically measure the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells upon TRPV1 activation.

-

-

Data Analysis:

-

The increase in fluorescence intensity is proportional to the intracellular calcium concentration.

-

The antagonist effect of this compound is determined by its ability to inhibit the capsaicin-induced fluorescence increase.

-

The data are normalized to the response of the vehicle control.

-

The IC50 value, which is the concentration of this compound that causes 50% inhibition of the maximal capsaicin response, is calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

Mandatory Visualizations

TRPV1 Signaling and Competitive Antagonism by this compound

The following diagram illustrates the activation of the TRPV1 channel by capsaicin and its competitive inhibition by this compound.

Caption: Competitive antagonism of TRPV1 by this compound.

Experimental Workflow for Calcium Flux Assay

This diagram outlines the logical flow of the FLIPR-based calcium flux assay for determining the potency of TRPV1 antagonists.

Caption: Workflow for the FLIPR-based calcium flux assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (this compound): a temperature-neutral transient receptor potential vanilloid-1 (TRPV1) antagonist with analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

A-1165442: A Temperature-Neutral TRPV1 Antagonist for Pain Management

An In-depth Technical Guide on the Core Temperature-Sparing Profile of a Novel Analgesic Candidate

Introduction

A-1165442 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in the peripheral nervous system.[1] Unlike first-generation TRPV1 antagonists that were fraught with the on-target side effect of hyperthermia, this compound exhibits a temperature-neutral profile in preclinical species.[1][2] This whitepaper provides a comprehensive technical overview of the data supporting the temperature-sparing effects of this compound, detailed experimental methodologies, and an exploration of the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the fields of pain, pharmacology, and neuroscience.

Quantitative Data Summary

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species/Cell Line | Value | Description |

| IC50 vs. Capsaicin | Human TRPV1 (HEK293 cells) | 9 nM | Potency in blocking capsaicin-induced calcium flux.[1] |

| Acid-Evoked Response | Human TRPV1 | 62% block at 30 µM | Incomplete blockade of acid (proton)-induced channel activation.[1] |

| Selectivity | Various TRP channels and other receptors | >100-fold | High selectivity against TRPA1, TRPM8, TRPV2, TRPV3, P2X2/3, Cav2.2, Nav channels, and KCNQ2/3.[1] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Species | ED50 | Corresponding Plasma Concentration |

| Capsaicin-Induced Nocifensive Behavior | Rat | 9.5 µmol/kg (oral) | 420 ng/mL (970 nM)[1] |

| Grip Force (Osteoarthritis Model) | Rat | 35 µmol/kg (oral, 1h post-dose) | Not reported |

No significant changes in core body temperature were observed in conscious rats or dogs dosed with this compound.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the temperature-neutral effects of this compound.

In Vitro: FLIPR Assay for TRPV1 Antagonism

The potency of this compound against capsaicin-induced TRPV1 activation was determined using a Fluorometric Imaging Plate Reader (FLIPR) assay.[1]

Objective: To measure the inhibition of capsaicin-induced intracellular calcium influx in HEK293 cells stably expressing human TRPV1.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human TRPV1 gene are cultured in appropriate media and seeded into 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period at 37°C.

-

Compound Incubation: this compound is serially diluted and added to the wells, followed by an incubation period to allow for target engagement.

-

Agonist Challenge: A solution of capsaicin is added to the wells to stimulate TRPV1 channels.

-

Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the capsaicin-induced response against the concentration of this compound.

In Vivo: Core Body Temperature Assessment in Dogs

To assess the effect of this compound on core body temperature, a telemetric monitoring study was conducted in conscious male beagle dogs.[1]

Objective: To continuously monitor the core body temperature of dogs following oral administration of this compound.

Methodology:

-

Animal Instrumentation: Male beagle dogs are surgically implanted with telemetry transmitters capable of monitoring and transmitting core body temperature data. A recovery period is allowed post-surgery.

-

Dosing: On the day of the experiment, dogs receive a single oral dose of either vehicle, a reference compound, or this compound (100 µmol/kg).

-

Data Acquisition: Core body temperature is recorded every 5 minutes for the duration of the study. The data is transmitted wirelessly to a receiver and recorded on a computer.

-

Data Analysis: The recorded temperature data is averaged over 15-minute and 1-hour intervals and plotted over time to visualize any changes from baseline.

In Vivo: Capsaicin-Induced Nocifensive Behavior in Rats

This model is used to evaluate the in vivo analgesic efficacy of TRPV1 antagonists.[1]

Objective: To determine the dose-dependent effect of orally administered this compound on capsaicin-induced pain-like behaviors in rats.

Methodology:

-

Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.

-

Compound Administration: Rats are orally dosed with either vehicle or varying doses of this compound.

-

Capsaicin Challenge: At a predetermined time after compound administration, a small volume of capsaicin solution is injected into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately following the capsaicin injection, the rat is placed in an observation chamber, and the cumulative time spent licking, lifting, or flinching the injected paw is recorded for a defined period (e.g., 5 minutes).

-

Data Analysis: The ED50 is calculated as the dose of this compound that produces a 50% reduction in the nocifensive behaviors compared to the vehicle-treated group.

Signaling Pathways and Mechanism of Temperature Neutrality

The hyperthermic effect of first-generation TRPV1 antagonists is believed to result from the blockade of tonically active TRPV1 channels in the periphery that contribute to the maintenance of normal body temperature. This blockade leads to a disinhibition of cold-defense mechanisms, resulting in an elevation of core body temperature.

This compound's temperature-neutral profile is attributed to its mode-selective antagonism of TRPV1. While it potently blocks activation by the exogenous ligand capsaicin, it only partially blocks activation by protons (low pH).[1] This differential activity is thought to spare the tonic, proton-mediated activation of TRPV1 that is crucial for normal thermoregulation.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways.

Conclusion

This compound represents a significant advancement in the development of TRPV1 antagonists for the treatment of pain. Its unique mode-selective mechanism of action, characterized by potent blockade of capsaicin-induced activation and only partial inhibition of proton-induced activation, allows for effective analgesia without the hyperthermic side effects that have limited the clinical utility of earlier compounds in this class.[1][2] The preclinical data strongly support the temperature-neutral profile of this compound, making it a promising candidate for further development. While clinical data on the temperature effects of this compound in humans are not yet available, the preclinical findings suggest a favorable safety profile in this regard. Further investigation is warranted to fully elucidate its therapeutic potential in various pain states.

References

A-1165442: A Technical Guide to its Role in Nociception Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological profile of A-1165442, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. It details its mechanism of action, its efficacy in preclinical models of pain, and the experimental protocols used for its characterization, providing a comprehensive resource for researchers in the field of nociception and pain drug development.

Core Compound Profile: this compound

This compound is a small molecule that acts as a competitive antagonist at the TRPV1 receptor, an ion channel known for its critical role in pain perception.[1] The activation of TRPV1 by noxious stimuli such as heat, acid, and capsaicin leads to the transmission of pain signals.[2] By blocking this receptor, this compound effectively mitigates pain responses in various preclinical models.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency of this compound

| Target | Agonist | Assay Type | Parameter | Value | Species |

| TRPV1 | Capsaicin | Not Specified | IC50 | 9 nM | Human |

| TRPV1 | Acid (pH not specified) | Not Specified | % Blockade | 62% at 30 µM | Not Specified |

Table 2: In Vivo Efficacy of this compound in Rat Models

| Pain Model | Administration Route | Parameter | Value |

| Capsaicin-induced Nocifensive Behaviors | Oral | ED50 | 9.5 µmol/kg |

| Osteoarthritis | Oral (single dose) | ED50 | 35 µmol/kg |

Table 3: Selectivity Profile of this compound

| Target | Result |

| TRPA1, TRPM8, TRPV2, TRPV3 | >100-fold selectivity |

| P2X2/3, Cav2.2, Nav channels, KCNQ2/3 | >100-fold selectivity |

| Broad panel of 74 other receptors, ion channels, and enzymes (at 10 µM) | Minimal cross-reactivity |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the evaluation process for this compound, the following diagrams are provided.

References

Initial Efficacy of A-1165442: A Technical Overview for Drug Development Professionals

An In-depth Technical Guide

This whitepaper provides a comprehensive technical guide on the initial efficacy studies of A-1165442, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide summarizes key quantitative data, details experimental methodologies for pivotal studies, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's preclinical profile.

Quantitative Efficacy Data

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings from these initial investigations.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Species | Agonist | IC50 | Reference |

| TRPV1 | FLIPR (Calcium Flux) | Human | Capsaicin | 9 nM | [1] |

| TRPV1 | FLIPR (Calcium Flux) | Rat | Capsaicin | 35 nM | [2] |

| TRPV1 | Whole-Cell Patch Clamp | Rat DRG Neurons | Capsaicin | 2.7 nM | [2] |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Osteoarthritis Pain

| Endpoint | Dosing Route | ED50 | Time Point |

| Prevention of Capsaicin-Induced Nocifensive Behaviors | Oral | 9.5 µmol/kg | - |

| Grip Force | Oral | 35 µmol/kg | 1 hour post-dosing |

Table 3: Selectivity Profile of this compound

| Target | Selectivity vs. TRPV1 |

| TRPA1, TRPM8, TRPV2, TRPV3 | >100-fold |

| P2X2/3, Cav2.2, Nav channels, KCNQ2/3 | >100-fold |

| Broad Panel of 74 Receptors, Ion Channels, and Enzymes | Minimal cross-reactivity at 10 µM |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. This section outlines the key experimental protocols employed in the initial efficacy studies of this compound.

In Vitro Assays

The potency of this compound in inhibiting capsaicin-induced TRPV1 activation was assessed using a Fluorometric Imaging Plate Reader (FLIPR) based calcium flux assay.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing recombinant human or rat TRPV1 were cultured in appropriate media and seeded into 96- or 384-well black-wall, clear-bottom microplates. Cells were incubated overnight to allow for attachment.

-

Dye Loading: The cell culture medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for a specified period at 37°C.

-

Compound Addition: this compound, at various concentrations, was added to the wells and pre-incubated for a defined time to allow for target engagement.

-

Agonist Stimulation and Signal Detection: The microplate was then placed in the FLIPR instrument. A baseline fluorescence reading was taken before the automated addition of the TRPV1 agonist, capsaicin. The change in intracellular calcium concentration, reflected by the fluorescence intensity, was monitored in real-time.

-

Data Analysis: The antagonist effect of this compound was quantified by measuring the inhibition of the capsaicin-induced calcium influx. IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

To further characterize the inhibitory activity of this compound, whole-cell patch-clamp recordings were performed on dorsal root ganglion (DRG) neurons.

-

Neuron Preparation: DRG neurons were isolated from rats and cultured for a short period to allow for recovery and adherence to coverslips.

-

Recording Setup: Coverslips with adherent neurons were transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution. Borosilicate glass pipettes with a specific resistance were filled with an internal solution and used as recording electrodes.

-

Whole-Cell Configuration: A high-resistance "giga-seal" was formed between the pipette tip and the cell membrane. Subsequent application of gentle suction ruptured the membrane patch, establishing the whole-cell configuration, which allows for the measurement of transmembrane currents.

-

Data Acquisition: Neurons were voltage-clamped at a holding potential (e.g., -60 mV). Capsaicin was applied to elicit inward currents through TRPV1 channels. The effect of this compound was assessed by perfusing the antagonist at various concentrations prior to and during capsaicin application.

-

Analysis: The inhibition of the capsaicin-evoked current by this compound was measured, and IC50 values were determined from the concentration-response curve.

In Vivo Osteoarthritis Pain Model

The analgesic efficacy of this compound was evaluated in a chemically-induced rat model of osteoarthritis pain.

-

Induction of Osteoarthritis: Osteoarthritis was induced by a single intra-articular injection of monosodium iodoacetate (MIA) into the knee joint of Sprague-Dawley rats. This leads to cartilage degradation and subsequent pain behaviors.

-

Drug Administration: this compound was formulated for oral administration. Dosing was performed at various concentrations to determine the dose-dependent effects.

-

Behavioral Assessments:

-

Capsaicin-Induced Nocifensive Behaviors: To confirm target engagement in vivo, the ability of orally administered this compound to block the nocifensive behaviors (e.g., flinching, licking) induced by a subsequent intraplantar injection of capsaicin was assessed.

-

Grip Force Measurement: Changes in weight-bearing, indicative of joint pain, were assessed using an incapacitance tester or grip force meter. The device measures the distribution of weight between the injured and contralateral limbs.

-

-

Data Analysis: The dose at which this compound produced a 50% reversal of the pain-related behavior (ED50) was calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental sequences is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the TRPV1 signaling pathway and the experimental workflows.

TRPV1 Signaling Pathway and Antagonism by this compound

In Vitro Efficacy Testing Workflow

In Vivo Osteoarthritis Pain Model Workflow

References

Methodological & Application

Application Notes: Dissolving A-1165442 for In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and technical data for the dissolution of A-1165442, a potent and selective TRPV1 antagonist, for use in in vitro experimental settings. Adherence to these guidelines is crucial for ensuring compound stability, solubility, and the reproducibility of experimental results.

1.0 Introduction to this compound

This compound is a potent, competitive, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, with an IC₅₀ of 9 nM for human TRPV1.[1] The TRPV1 channel is a critical mediator of pain and temperature sensation.[2] this compound exhibits excellent selectivity (>100-fold) over other TRP channel family members (TRPA1, TRPM8, TRPV2, TRPV3).[1] Due to its high potency and selectivity, it is a valuable tool for studying TRPV1-mediated signaling pathways in various research applications, particularly in pain and neuroinflammation research. Proper preparation of this compound solutions is the first step toward obtaining reliable and accurate data.

2.0 Solubility Data

This compound is a hydrophobic compound, and its solubility is highly dependent on the solvent system used. For in vitro experiments, a concentrated stock solution is typically prepared in an organic solvent, which is then further diluted to the final working concentration in aqueous cell culture media or buffer.

| Solvent/Solvent System | Maximum Solubility | Molar Concentration (Approx.) | Application |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | 231.56 mM | In Vitro Stock Solution |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 5.79 mM | In Vivo Formulation |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 5.79 mM | In Vivo Formulation |

Data sourced from MedchemExpress.[1][3]

Note: The hygroscopic nature of DMSO can significantly impact the solubility of the compound. It is highly recommended to use newly opened, anhydrous-grade DMSO for the preparation of stock solutions.[1][4]

3.0 Experimental Protocols

3.1 Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution, which is essential for serial dilutions and minimizing the final concentration of organic solvent in the experimental medium.

Materials:

-

This compound powder

-

Anhydrous-grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated balance and vortex mixer

-

Sonicator (optional)

Methodology:

-

Calculate Required Mass: Determine the mass of this compound needed to achieve the desired concentration and volume. The molecular weight of this compound is 431.84 g/mol .

-

Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 431.84 g/mol * (1000 mg / 1 g) = 4.3184 mg

-

-

Weigh Compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.

-

Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Promote Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes. If precipitation or incomplete dissolution is observed, sonicate the solution in a water bath for 5-10 minutes.[1] Gentle warming (to 37°C) can also aid dissolution.

-

Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

3.2 Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol details the dilution of the DMSO stock solution into an aqueous medium for direct application to cells.

Materials:

-

This compound stock solution (from Protocol 1)

-

Pre-warmed (37°C) sterile cell culture medium or experimental buffer

-

Sterile tubes

Methodology:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Serial Dilution: Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve the desired final concentration. It is critical to add the stock solution to the medium (not vice-versa) and mix immediately and thoroughly to prevent precipitation.

-

Control Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used. Typically, a final DMSO concentration of ≤ 0.1% is well-tolerated by most cell lines, but this should be empirically determined for your specific cell type by running a vehicle control.

-

Immediate Use: Use the final working solution immediately after preparation for best results.

4.0 Visualization of Mechanism of Action

4.1 this compound Experimental Workflow

The following diagram illustrates the standard workflow for preparing this compound solutions for in vitro experiments.

Caption: Workflow for preparing this compound solutions.

4.2 TRPV1 Signaling Pathway and Point of Inhibition

This compound acts by directly blocking the TRPV1 ion channel, preventing the influx of cations that leads to downstream nociceptive signaling.

Caption: this compound inhibits the activation of the TRPV1 channel.

References

Application Notes and Protocols for A-1165442 in Rat Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of A-1165442, a potent and selective TRPV1 receptor antagonist, in rat models of nociception. The provided protocols are intended to serve as a guide and may require optimization for specific experimental conditions.

Introduction

This compound is a competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel primarily expressed in sensory neurons.[1][2] The activation of TRPV1 by various stimuli, including capsaicin, heat, and protons, leads to the influx of cations, depolarization of the neuronal membrane, and the sensation of pain. By blocking the TRPV1 receptor, this compound can effectively attenuate pain responses in various preclinical models. This document outlines the recommended dosages and detailed protocols for evaluating the analgesic efficacy of this compound in rats.

Quantitative Data Summary

The following table summarizes the effective dosages of this compound in two key in vivo rat models of nociception.

| Experiment | Administration Route | Dosage (ED₅₀) | Species | Effect |

| Capsaicin-Induced Nocifensive Behavior | Oral | 9.5 µmol/kg | Rat | Prevention of nocifensive behaviors |

| Grip Force Test | Oral (single dose) | 35 µmol/kg | Rat | Robust increase in grip force |

Signaling Pathway

This compound acts as a competitive antagonist at the TRPV1 receptor. The activation of TRPV1 by agonists like capsaicin initiates a cascade of intracellular signaling events. As a competitive antagonist, this compound binds to the same site on the TRPV1 receptor as agonists, thereby preventing their binding and inhibiting the subsequent downstream signaling pathways that lead to pain perception.

Experimental Protocols

The following are detailed protocols for assessing the efficacy of this compound in rats.

Oral Administration of this compound

This protocol describes the standard procedure for oral gavage in rats.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water, or a solution of 1% DMSO and 1% Tween 80 in saline)

-

Rat gavage needles (16-18 gauge, 2-3 inches long with a rounded tip)

-

Syringes

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound.

-

Prepare the chosen vehicle. A common vehicle for oral administration of hydrophobic compounds is a suspension in 0.5% methylcellulose or a solution containing a small percentage of DMSO and a surfactant like Tween 80.[3]

-

Suspend or dissolve this compound in the vehicle to the desired concentration. Ensure the solution is homogenous before administration.

-

-

Animal Handling and Dosing:

-

Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg).

-

Gently restrain the rat. One common method is to hold the rat near the thoracic region while supporting the lower body.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.

-

Once the needle has reached the predetermined depth, slowly administer the dosing solution.

-

Carefully withdraw the needle and return the rat to its cage.

-

Monitor the animal for any signs of distress after the procedure.

-

Capsaicin-Induced Nocifensive Behavior Assay

This assay is used to evaluate the ability of this compound to block pain responses induced by the TRPV1 agonist, capsaicin.

Materials:

-

This compound dosing solution

-

Capsaicin solution (e.g., 10 µg in 10 µL of vehicle - saline containing 5% ethanol and 5% Tween 80)

-

Observation chambers with a clear floor

-

Timer

Procedure:

-

Acclimation:

-

Acclimate the rats to the experimental room and observation chambers for at least 30 minutes before testing.

-

-

This compound Administration:

-

Administer this compound or vehicle orally at the desired dose (e.g., ED₅₀ of 9.5 µmol/kg) at a predetermined time before capsaicin injection (e.g., 60 minutes).

-

-

Capsaicin Injection:

-

Gently restrain the rat.

-

Inject the capsaicin solution intraplantarly into the plantar surface of one hind paw.[4]

-

-

Observation:

-

Data Analysis:

-

Compare the duration of nocifensive behaviors between the vehicle-treated and this compound-treated groups. A significant reduction in the duration of these behaviors in the this compound group indicates analgesic efficacy.

-

Grip Force Test

This test measures neuromuscular function and can be used to assess the analgesic effects of a compound on muscle strength, which may be compromised in certain pain states.

Materials:

-

This compound dosing solution

-

Grip strength meter with a wire grid or bar

-

Animal scale

Procedure:

-

Acclimation:

-

Familiarize the rats with the grip strength meter for a few days prior to the experiment to reduce stress-related variability.

-

-

This compound Administration:

-

Administer a single oral dose of this compound or vehicle (e.g., ED₅₀ of 35 µmol/kg) at a specific time before testing (e.g., 1 hour post-dosing).

-

-

Grip Strength Measurement:

-

Hold the rat by the base of the tail and allow it to grasp the grid or bar of the grip strength meter with its forelimbs.

-

Gently and steadily pull the rat backward in a horizontal plane until its grip is broken.

-

The meter will record the peak force exerted by the rat.

-

Perform several trials (e.g., 3-5) for each rat and calculate the average grip strength.

-

-

Data Analysis:

-

Compare the average grip strength between the vehicle-treated and this compound-treated groups. An increase in grip force in the this compound group can indicate an analgesic effect.

-

References

- 1. Transient Receptor Potential Vanilloid 1 Antagonist, Capsazepine, Improves Survival in a Rat Hemorrhagic Shock Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Pharmacological activation of transient receptor potential vanilloid 4 promotes triggering of the swallowing reflex in rats [frontiersin.org]

- 4. Enhanced withdrawal responses to heat and mechanical stimuli following intraplantar injection of capsaicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental evidence for alleviating nociceptive hypersensitivity by single application of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for A-1165442 in a Capsaicin-Induced Pain Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsaicin, the pungent component of chili peppers, is a well-established tool in pain research for inducing a robust and reproducible inflammatory pain state. It selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1][2] Activation of TRPV1 by capsaicin leads to an influx of calcium and sodium ions, resulting in neuronal depolarization, the sensation of pain, and the release of pro-inflammatory neuropeptides.[3][4] This process triggers neurogenic inflammation, characterized by thermal and mechanical hyperalgesia and allodynia.[5] The capsaicin-induced pain model is therefore highly valuable for the preclinical evaluation of novel analgesic compounds.

A-1165442 is a potent and selective antagonist of the human TRPV1 receptor with an IC50 of 9 nM.[6][7] It has demonstrated efficacy in rodent models of pain, including the capsaicin-induced pain model, where it prevents nocifensive behaviors.[6][8] This document provides detailed protocols for utilizing this compound in a capsaicin-induced pain model in rodents, along with data presentation and visualization of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in preclinical pain models.

| Parameter | Value | Species | Model | Administration Route | Source |

| IC50 (human TRPV1) | 9 nM | In vitro (HEK293 cells) | Capsaicin-induced calcium flux | N/A | [6][8] |

| ED50 | 9.5 µmol/kg | Rat | Capsaicin-induced nocifensive behaviors | Oral | [6][8] |

Experimental Protocols

Animal Models

Adult male Sprague-Dawley rats (200-250 g) are commonly used for this model. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All experimental procedures should be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research.

Reagent Preparation

-

This compound Formulation (for Oral Administration):

-

This compound can be formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]

-

For a 1 mg/mL solution, dissolve 1 mg of this compound in 100 µL of DMSO. Add 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.

-

The solution should be prepared fresh on the day of the experiment.

-

-

Capsaicin Solution (for Intraplantar Injection):

-

Prepare a stock solution of capsaicin (e.g., 10 mg/mL) in 100% ethanol.

-

On the day of the experiment, dilute the stock solution to the desired concentration (e.g., 0.1% or 1 mg/mL) in a vehicle of 10% ethanol, 10% Tween-20, and 80% saline.[9]

-

A typical injection volume is 10-50 µL into the plantar surface of the hind paw.

-

Experimental Procedure

-

Acclimation: Acclimate the animals to the testing environment and equipment (e.g., von Frey filaments, hot plate apparatus) for at least 2-3 days prior to the experiment to minimize stress-induced variability.

-

Baseline Measurements: On the day of the experiment, record baseline measurements for mechanical and thermal sensitivity using the von Frey and hot plate tests, respectively.

-

This compound Administration: Administer this compound or vehicle orally (p.o.) at the desired dose (e.g., 9.5 µmol/kg). The volume of administration should be calculated based on the animal's body weight.

-

Capsaicin Injection: At a predetermined time after this compound administration (e.g., 60 minutes), induce pain by injecting capsaicin solution into the plantar surface of one hind paw.

-

Behavioral Testing:

-

Mechanical Allodynia (Von Frey Test): At various time points post-capsaicin injection (e.g., 15, 30, 60, 90, and 120 minutes), assess mechanical allodynia.

-

Thermal Hyperalgesia (Hot Plate Test): Assess thermal hyperalgesia at the same time points.

-

-

Data Analysis: Analyze the data by comparing the paw withdrawal thresholds (von Frey) and latencies (hot plate) between the this compound-treated and vehicle-treated groups. Statistical significance can be determined using appropriate tests, such as a two-way ANOVA followed by a post-hoc test.

Visualizations

Signaling Pathway of Capsaicin-Induced Pain

Caption: Signaling cascade initiated by capsaicin activation of the TRPV1 channel.

Experimental Workflow

Caption: Workflow for evaluating this compound in the capsaicin-induced pain model.

References

- 1. Hot plate test [panlab.com]

- 2. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]

- 3. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prolonged maintenance of capsaicin-induced hyperalgesia by brief daily vibration stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hot plate test - Wikipedia [en.wikipedia.org]

- 6. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. maze.conductscience.com [maze.conductscience.com]

Application Notes and Protocols for Oral Administration of A-1165442 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-1165442 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and temperature sensation. As an orally available compound, this compound holds promise for the development of novel analgesic therapies. These application notes provide detailed protocols for the oral administration of this compound in mice and for assessing its pharmacokinetic profile and efficacy in relevant behavioral models.

Mechanism of Action: TRPV1 Antagonism

This compound acts as a competitive antagonist at the TRPV1 receptor, also known as the capsaicin receptor. TRPV1 is a non-selective cation channel primarily expressed in sensory neurons. It is activated by a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin. Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in depolarization of the neuron and the transmission of pain signals to the central nervous system. By blocking this receptor, this compound can effectively inhibit the signaling cascade responsible for certain types of pain.

Caption: TRPV1 signaling pathway and the inhibitory action of this compound.

Data Presentation

Disclaimer: The following tables contain placeholder data for illustrative purposes. Researchers should replace this with their own experimentally generated data.

Table 1: Pharmacokinetic Parameters of Orally Administered this compound in Mice

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Oral Bioavailability (%) |

| 10 | 450 ± 50 | 1.0 ± 0.2 | 1500 ± 200 | 35 ± 5 |

| 30 | 1200 ± 150 | 1.5 ± 0.3 | 4800 ± 500 | 40 ± 6 |

| 100 | 3500 ± 400 | 2.0 ± 0.5 | 15000 ± 1800 | 42 ± 7 |

Table 2: Efficacy of Oral this compound in a Capsaicin-Induced Nocifensive Behavior Model in Mice

| Treatment | Dose (mg/kg) | Licking/Flinching Time (s) | % Inhibition |

| Vehicle | - | 120 ± 15 | 0 |

| This compound | 10 | 60 ± 10 | 50 |

| This compound | 30 | 30 ± 8 | 75 |

| This compound | 100 | 15 ± 5 | 87.5 |

Table 3: Effect of Oral this compound on Grip Strength in Mice

| Treatment | Dose (mg/kg) | Grip Strength (g) | % Change from Baseline |

| Vehicle | - | 150 ± 10 | 0 |

| This compound | 30 | 180 ± 12 | +20 |

| This compound | 100 | 200 ± 15 | +33 |

Table 4: Effect of Oral this compound on Core Body Temperature in Mice

| Treatment | Dose (mg/kg) | Core Body Temperature (°C) at 1h post-dose | Change from Baseline (°C) |

| Vehicle | - | 37.0 ± 0.2 | 0 |

| This compound | 30 | 37.1 ± 0.3 | +0.1 |

| This compound | 100 | 37.2 ± 0.2 | +0.2 |

Experimental Protocols

Oral Administration of this compound

Objective: To administer this compound orally to mice at specified doses.

Materials:

-

This compound compound

-

Vehicle (e.g., 0.5% methylcellulose in water, 10% Tween 80 in saline)

-

Male C57BL/6 mice (8-10 weeks old)

-

Oral gavage needles (20-22 gauge, curved)

-

Syringes (1 mL)

-

Balance

Protocol:

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound based on the desired dose and the number of animals.

-

Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure uniform suspension.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the precise volume of the dosing solution to be administered. A typical dosing volume is 10 mL/kg.

-

Gently restrain the mouse by the scruff of the neck.

-

Insert the gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea.

-

Slowly administer the calculated volume of the this compound suspension.

-

Return the mouse to its home cage and monitor for any immediate adverse reactions.

-

Caption: Workflow for oral administration of this compound in mice.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of orally administered this compound in mice.

Materials:

-

Orally dosed mice (as per Protocol 1)

-

Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)

-

Anesthesia (e.g., isoflurane)

-

Centrifuge

-

Analytical equipment (LC-MS/MS)

Protocol:

-

Blood Sampling:

-

At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) after oral administration, collect blood samples (~50-100 µL) from the saphenous or submandibular vein.

-

Collect blood into EDTA-coated tubes to prevent coagulation.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 4°C to separate the plasma.

-

Carefully collect the plasma supernatant and store at -80°C until analysis.

-

-

Bioanalysis:

-

Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.

-

Capsaicin-Induced Nocifensive Behavior Assay

Objective: To evaluate the efficacy of this compound in reducing capsaicin-induced pain behavior in mice.

Materials:

-

Orally dosed mice (as per Protocol 1)

-

Capsaicin solution (e.g., 1.6 µg in 20 µL of saline)

-

Observation chambers with a clear floor

-

Timer

Protocol:

-

Acclimation:

-

Place the mice in the observation chambers for at least 30 minutes to acclimate.

-

-

Drug Administration:

-

Administer this compound or vehicle orally at the desired pre-treatment time (e.g., 60 minutes before capsaicin injection).

-

-

Capsaicin Challenge:

-

Inject capsaicin solution subcutaneously into the plantar surface of one hind paw.

-

-

Behavioral Observation:

-

Immediately after the capsaicin injection, start the timer and record the cumulative time the mouse spends licking or flinching the injected paw over a 5-minute period.

-

-

Data Analysis:

-

Compare the licking/flinching time between the vehicle-treated and this compound-treated groups to determine the percent inhibition of nocifensive behavior.

-

Grip Strength Test

Objective: To assess the effect of this compound on muscle strength in mice.

Materials:

-

Orally dosed mice (as per Protocol 1)

-

Grip strength meter with a horizontal bar or grid

-

Balance

Protocol:

-

Baseline Measurement:

-

Before drug administration, measure the baseline grip strength of each mouse.

-

Hold the mouse by its tail and allow it to grasp the bar of the grip strength meter with its forepaws.

-

Gently pull the mouse horizontally away from the meter until it releases its grip. The peak force is recorded.

-

Perform three consecutive trials and average the results.

-

-

Drug Administration:

-

Administer this compound or vehicle orally.

-

-

Post-Dose Measurement:

-

At the desired time point post-administration (e.g., 1 hour), repeat the grip strength measurement as described in step 1.

-

-

Data Analysis:

-

Compare the grip strength before and after treatment, and between the vehicle and this compound groups.

-

Body Temperature Measurement

Objective: To determine the effect of this compound on the core body temperature of mice.

Materials:

-

Orally dosed mice (as per Protocol 1)

-

Rectal thermometer for mice or a telemetry system

-

Lubricant

Protocol:

-

Baseline Measurement:

-

Measure the baseline core body temperature of each mouse.

-

-

Drug Administration:

-

Administer this compound or vehicle orally.

-

-

Post-Dose Measurement:

-

At regular intervals (e.g., every 30 minutes for 4 hours), measure the core body temperature.

-

-

Data Analysis:

-

Compare the change in body temperature from baseline between the vehicle and this compound-treated groups.

-

Conclusion

These application notes provide a framework for the in vivo evaluation of the orally administered TRPV1 antagonist, this compound, in mice. The detailed protocols for pharmacokinetic analysis and efficacy assessment in pain and motor function models will aid researchers in characterizing the pharmacological profile of this compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, facilitating the advancement of novel pain therapeutics.

Application Notes and Protocols for A-1165442 in Electrophysiology Patch-Clamp Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-1165442 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] The TRPV1 channel, a non-selective cation channel, is a key player in pain perception and is activated by a variety of stimuli including capsaicin, noxious heat, and acidic conditions.[2][3][4] Its role in nociception makes it an attractive target for the development of novel analgesic drugs. These application notes provide detailed protocols for the characterization of this compound using whole-cell patch-clamp electrophysiology, a gold-standard technique for studying ion channel function. The methodologies described herein are essential for determining the potency, selectivity, and mechanism of action of this compound and other TRPV1 modulators.

Data Presentation

The following table summarizes the quantitative data for this compound's activity on human TRPV1 channels.

| Parameter | Value | Species | Activating Ligand | Reference |

| IC₅₀ | 9 nM | Human | Capsaicin | [1] |

Signaling Pathways and Experimental Workflow

To understand the context of this compound's action, it is crucial to visualize the TRPV1 signaling pathway and the experimental workflow for its characterization.

Experimental Protocols

The following protocols are adapted from established methods for studying TRPV1 channels using whole-cell patch-clamp electrophysiology and are suitable for characterizing the inhibitory effects of this compound.

Cell Culture and Preparation

a. HEK293 Cells Stably Expressing Human TRPV1 (hTRPV1)

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Culture Conditions: 37°C, 5% CO₂.

-

Passaging: Sub-culture cells every 2-3 days when they reach 80-90% confluency.

-

Preparation for Electrophysiology: Plate cells onto glass coverslips 24-48 hours before recording. On the day of recording, gently detach cells using a cell dissociation reagent and resuspend them in the extracellular solution.

b. Primary Dorsal Root Ganglion (DRG) Neuron Culture

-

Isolation: Isolate DRGs from rodents following approved animal protocols.

-

Enzymatic Digestion: Digest ganglia in an enzyme solution (e.g., collagenase and trypsin) to dissociate the neurons.

-

Plating: Plate dissociated neurons on coverslips coated with a substrate that promotes adherence (e.g., poly-L-lysine and laminin).

-

Culture: Culture neurons in a suitable medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor) for 1-3 days before recording.

Solutions

| Solution Type | Composition |

| External Solution (HEK293) | 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH) |

| Internal Solution (HEK293) | 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP (pH adjusted to 7.2 with CsOH) |

| External Solution (DRG) | 154 mM NaCl, 6 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with Tris)[5] |

| Internal Solution (DRG) | 130 mM K-gluconate, 10 mM Na-gluconate, 4.5 mM MgCl₂, 0.74 mM CaCl₂, 10 mM EGTA-2K, 10 mM HEPES (pH adjusted to 7.3 with Tris)[5] |

Whole-Cell Patch-Clamp Protocol

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the appropriate internal solution.

-

Cell Approach and Sealing: Place a coverslip with cells in the recording chamber and perfuse with the external solution. Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a Giga-ohm seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration. Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocols.

-

Voltage-Clamp Recordings:

-

Holding Potential: Clamp the cell at a holding potential of -60 mV.

-

TRPV1 Activation: Apply a TRPV1 agonist, such as capsaicin (e.g., 1 µM), to elicit an inward current.

-

Antagonist Application: To determine the IC₅₀ of this compound, first establish a stable baseline current with a fixed concentration of the agonist. Then, co-apply increasing concentrations of this compound with the agonist.

-

Data Acquisition: Record the current responses at each concentration of this compound.

-

Washout: After the highest concentration, perfuse the cell with the agonist-containing solution alone to check for the reversibility of the block.

-

Data Analysis

-

Measure the peak amplitude of the inward current in the presence of the agonist alone (control) and at each concentration of this compound.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (I_A1165442 / I_control)) * 100.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the concentration-response data with the Hill equation to determine the IC₅₀ value.

Conclusion